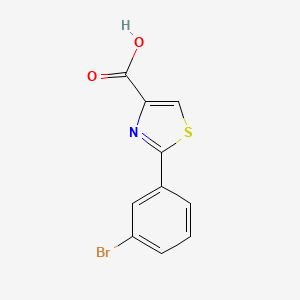

2-(3-Bromphenyl)thiazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Bromophenyl)thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 886369-02-4. It has a molecular weight of 284.13 and its linear formula is C10H6BrNO2S . It is a solid substance .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Arzneimittelsynthese

2-(3-Bromphenyl)thiazol-4-carbonsäure: ist ein wertvolles Zwischenprodukt bei der Synthese von pharmazeutischen Arzneimitteln. Seine Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer therapeutischer Wirkstoffe führen können. Beispielsweise ist sein Thiazolring ein häufiges Motiv in Arzneimitteln mit verschiedenen biologischen Aktivitäten, wie z. B. antimikrobielle, antimykotische und Antitumor-Eigenschaften .

Organische Synthese

Die Verbindung dient als Baustein in der organischen Synthese. Ihre reaktiven Stellen ermöglichen verschiedene chemische Reaktionen, einschließlich Kupplungsreaktionen, die für die Herstellung komplexer organischer Moleküle für die weitere Forschung und Entwicklung unerlässlich sind .

Antimikrobielle Forschung

Der Thiazolring ist für seine antimikrobiellen Eigenschaften bekannt. Forscher können diese Verbindung verwenden, um neue antimikrobielle Wirkstoffe zu entwickeln, die gegen resistente Bakterienstämme und andere Krankheitserreger wirksam sein können .

Neurologische Forschung

Angesichts der Rolle von Thiazolderivaten in den neurologischen Funktionen könnte diese Verbindung bei der Synthese von Molekülen verwendet werden, die auf neurologische Pfade abzielen, was potenzielle Behandlungen für neurodegenerative Erkrankungen bietet .

Antitumoraktivität

Die potenzielle Antitumoraktivität der Verbindung kann in der Krebsforschung genutzt werden. Wissenschaftler können ihre Struktur modifizieren, um neue Moleküle zu schaffen, die das Wachstum von Krebszellen hemmen oder Apoptose induzieren können .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as topoisomerase ii and Leishmania major pteridine reductase 1 (LmPTR1) .

Mode of Action

Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Based on the known effects of thiazole derivatives, it can be inferred that the compound may cause dna double-strand breaks, leading to cell cycle arrest and cell death .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability .

Biochemische Analyse

Biochemical Properties

2-(3-Bromophenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, 2-(3-Bromophenyl)thiazole-4-carboxylic acid can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 2-(3-Bromophenyl)thiazole-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival. Furthermore, 2-(3-Bromophenyl)thiazole-4-carboxylic acid influences cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in ATP production and reactive oxygen species levels .

Molecular Mechanism

At the molecular level, 2-(3-Bromophenyl)thiazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase. This binding interaction is facilitated by the planar structure of the thiazole ring, which intercalates between DNA bases. Additionally, 2-(3-Bromophenyl)thiazole-4-carboxylic acid can inhibit the activity of certain kinases, thereby modulating signal transduction pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Bromophenyl)thiazole-4-carboxylic acid change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Over time, its efficacy in inducing cellular responses may decrease due to degradation. Long-term studies have shown that prolonged exposure to 2-(3-Bromophenyl)thiazole-4-carboxylic acid can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of 2-(3-Bromophenyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

2-(3-Bromophenyl)thiazole-4-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, 2-(3-Bromophenyl)thiazole-4-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which affects its cellular uptake and efflux. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 2-(3-Bromophenyl)thiazole-4-carboxylic acid is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular processes and exerting its biochemical effects .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDWWUCHYPAKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655500 |

Source

|

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-02-4 |

Source

|

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.